Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

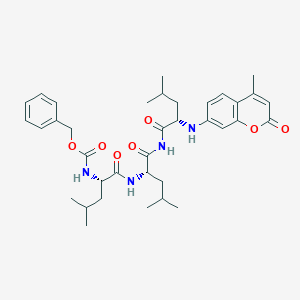

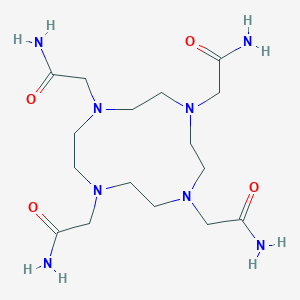

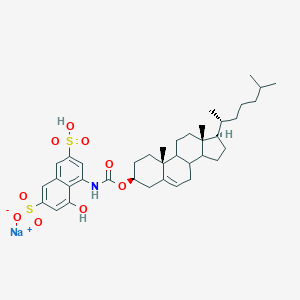

The molecular formula of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is C36H48N4O7 . Its molecular weight is 648.79 . The structure includes a benzyl group, three leucine residues, and a 4-methyl-coumaryl-7-amide group .Physical And Chemical Properties Analysis

The boiling point of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is predicted to be 887.7±65.0 °C . Its density is predicted to be 1.174±0.06 g/cm3 . It is soluble in acetone, DMF, and DMSO . The compound is a solid at room temperature .Scientific Research Applications

Proteasome Inhibition

“Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide” has been identified as a proteasome inhibitor . Proteasomes are protein complexes that break down proteins in cells, and their inhibition can have significant effects on cellular processes. This makes the compound potentially useful in research into diseases where proteasome activity is a factor, such as cancer and neurodegenerative disorders.

Study of Immune Responses

The compound has been used in studies investigating immune responses. For example, it has been used to measure the enzyme activity of recombinant NfCB, a cathepsin B-like cysteine protease from Naegleria fowleri . This enzyme induced an elevated production of several pro-inflammatory cytokines in BV-2 microglial cells, suggesting that it can induce a pro-inflammatory immune response .

Pathogenicity Studies

The compound’s role as a proteasome inhibitor also makes it useful in studying the pathogenicity of certain organisms. For example, it has been used in research into Naegleria fowleri, a protozoan parasite that can cause primary amoebic meningoencephalitis (PAM), a fatal brain infection in humans .

Mechanism of Action

Target of Action

The primary target of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is the proteasome , a cellular complex that breaks down proteins . This compound acts as a proteasome inhibitor .

Mode of Action

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide interacts with the proteasome and blocks its action . This prevents the proteasome from breaking down proteins, leading to changes in cellular processes that depend on protein degradation.

properties

| { "Design of the Synthesis Pathway": "The compound 'Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide' can be synthesized using solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Leu-OH", "Fmoc-Lys(Boc)-OH", "4-methyl-coumarin-7-carboxylic acid", "DIC", "HOBt", "DMF", "DIEA", "TFA", "DCM", "piperidine", "benzyl chloroformate", "DMAP", "HCl", "NaOH", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "1. Loading Fmoc-Leu-OH onto resin", "2. Coupling Fmoc-Leu-OH with DIC and HOBt", "3. Deprotecting Fmoc group with 20% piperidine in DMF", "4. Repeating steps 2 and 3 for the next two Leu residues", "5. Coupling Fmoc-Lys(Boc)-OH with DIC and HOBt", "6. Deprotecting Fmoc group with 20% piperidine in DMF", "7. Deprotecting Boc group with 50% TFA in DCM", "8. Coupling 4-methyl-coumarin-7-carboxylic acid with DIC and HOBt", "9. Activating resin with 20% benzyl chloroformate and 2% DMAP in DMF", "10. Coupling the deprotected Fmoc-Leu-Leu-Leu and Fmoc-Lys(Boc) onto the activated resin", "11. Deprotecting side chain protecting groups with 20% piperidine in DMF", "12. Cleaving the peptide from resin with 95% TFA, 2.5% H2O, and 2.5% triisopropylsilane", "13. Purifying the crude peptide by HPLC", "14. Characterizing the final product by NMR and mass spectrometry" ] } | |

CAS RN |

152015-61-7 |

Product Name |

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide |

Molecular Formula |

C36H48N4O7 |

Molecular Weight |

648.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |

InChI Key |

WYINEYKFNBTACN-DTXPUJKBSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Appearance |

Assay:≥98%A solid |

Other CAS RN |

152015-61-7 |

synonyms |

enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)